Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane
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Overview
Description
Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane is an organosilicon compound that features both chloro and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane typically involves the reaction of chlorosilanes with appropriate organic substrates. One common method is the hydrosilylation of alkenes with chlorosilanes in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silyl groups can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and other oxidized silicon species.
Reduction: Silanes and other reduced silicon species.
Scientific Research Applications
Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane has several scientific research applications:
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane involves the interaction of its silyl and chloro groups with various molecular targets. The silyl groups can form stable bonds with organic and inorganic substrates, while the chloro groups can participate in substitution reactions. These interactions enable the compound to modify the properties of materials and molecules, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)thexylsilane
- Chlorodimethylphenethylsilane
- Allyl(dichloro)methylsilane
Uniqueness
Chloro{3-[chloro(dimethyl)silyl]propyl}ethyl(methyl)silane is unique due to its specific combination of chloro and silyl groups, which provide distinct reactivity and versatility in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of scientific and industrial uses.
Properties
CAS No. |
89588-47-6 |
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Molecular Formula |
C8H20Cl2Si2 |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-ethyl-methylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-12(4,10)8-6-7-11(2,3)9/h5-8H2,1-4H3 |
InChI Key |
KEYZMLHCCXCNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CCC[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
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